molecular formula C8H20N2O B2681332 2-Amino-4-(diethylamino)butan-1-ol CAS No. 1343702-99-7

2-Amino-4-(diethylamino)butan-1-ol

Cat. No.: B2681332
CAS No.: 1343702-99-7
M. Wt: 160.261
InChI Key: HUZMUKSSVRFAOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-(diethylamino)butan-1-ol is an organic compound with the molecular formula C8H20N2O. It is a colorless to pale yellow liquid that is soluble in water, alcohols, and ethers. This compound is used in various chemical syntheses and has applications in different fields such as chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(diethylamino)butan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(diethylamino)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form primary or secondary amines.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various amines, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-(diethylamino)butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(diethylamino)butan-1-ol involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Diethylamino)butan-1-ol: Similar in structure but lacks the amino group at the second position.

    2-Amino-4-(dimethylamino)butan-1-ol: Similar but with dimethylamino instead of diethylamino group.

    2-Amino-4-(methylamino)butan-1-ol: Similar but with a methylamino group.

Uniqueness

2-Amino-4-(diethylamino)butan-1-ol is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

2-amino-4-(diethylamino)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N2O/c1-3-10(4-2)6-5-8(9)7-11/h8,11H,3-7,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZMUKSSVRFAOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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